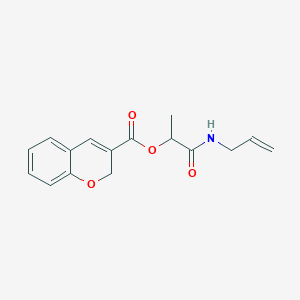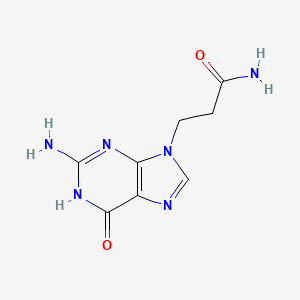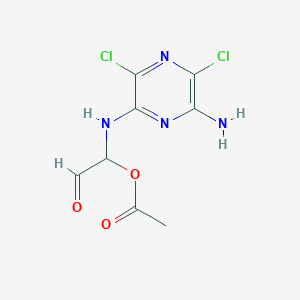
2-Chloro-4-methylcinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methylcinnamic acid is a derivative of cinnamic acid, characterized by the presence of a chlorine atom at the second position and a methyl group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylcinnamic acid typically involves the reaction of 2-chlorobenzaldehyde with methylmalonic acid in the presence of a base, followed by decarboxylation. Another method involves the use of the Suzuki-Miyaura coupling reaction, where 2-chlorobenzyl bromide reacts with methylboronic acid under palladium catalysis .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and advanced purification methods like crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 2-Chloro-4-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of 2-chloro-4-methylbenzoic acid.
Reduction: Formation of 2-chloro-4-methylbenzyl alcohol or 2-chloro-4-methylbenzene.
Substitution: Formation of various substituted cinnamic acid derivatives depending on the substituent introduced
科学的研究の応用
2-Chloro-4-methylcinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 2-Chloro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell walls or inhibition of essential bacterial enzymes. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Similar Compounds:
Cinnamic Acid: The parent compound with a similar structure but without the chlorine and methyl substituents.
4-Methylcinnamic Acid: Similar structure but lacks the chlorine atom.
2-Chlorocinnamic Acid: Similar structure but lacks the methyl group.
Uniqueness: this compound is unique due to the combined presence of both chlorine and methyl groups, which can enhance its biological activity and chemical reactivity compared to its analogs. This dual substitution can lead to improved efficacy in various applications, making it a valuable compound in research and industry .
特性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
(E)-3-(2-chloro-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ |
InChIキー |
MSORYYSTSWQHED-SNAWJCMRSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)Cl |
正規SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)





![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)

